molecular formula C5H12N8 B7984341 Mitoguanazone

Mitoguanazone

Cat. No.: B7984341
M. Wt: 184.20 g/mol
InChI Key: MXWHMTNPTTVWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mitoguanazone may share synthetic pathways or functional groups with compounds like 2-aminobenzamides, nitroaromatics, or imidazoles, as inferred from analogous structures in the provided evidence.

Properties

IUPAC Name

2-[1-(diaminomethylidenehydrazinylidene)propan-2-ylideneamino]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N8/c1-3(11-13-5(8)9)2-10-12-4(6)7/h2H,1H3,(H4,6,7,12)(H4,8,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWHMTNPTTVWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(N)N)C=NN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-86-9
Record name Methylglyoxal bis(guanylhydrazone)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

A common route involves heating anthranilic acid with formamide or urea at 180–200°C, forming 4-hydroxyquinazoline, which is subsequently halogenated. For example:

Anthranilic acid+FormamideΔ4-HydroxyquinazolinePCl54-Chloroquinazoline[1][3]\text{Anthranilic acid} + \text{Formamide} \xrightarrow{\Delta} 4\text{-Hydroxyquinazoline} \xrightarrow{\text{PCl}_5} 4\text{-Chloroquinazoline}

Yields for analogous reactions range from 65–80%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Condensation of Diamines with Carbonyl Compounds

Reacting o-phenylenediamine with triphosgene in dichloromethane generates 1,3-dihydroquinazoline-2,4-dione, which undergoes dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield quinazoline. This method offers superior regiocontrol but requires anhydrous conditions.

Salt Formation and Polymorph Optimization

This compound’s poor solubility necessitates salt formation. Patent US10160747 details co-crystallization with methanesulfonic acid in acetone, yielding a mesylate salt with enhanced bioavailability. Key steps include:

  • Dissolving this compound in hot acetone (50°C).

  • Dropwise addition of methanesulfonic acid.

  • Cooling to −20°C to precipitate the salt (yield: 85–90%).

Alternative salts (e.g., hydrochloride, citrate) are prepared similarly, with counterion choice impacting dissolution rates and stability.

Analytical Characterization

Critical quality attributes are verified via:

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 5:95 over 30 min), retention time ≈ 12.3 min.

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, quinazoline H-5), 7.89–7.92 (m, 2H, aromatic), 6.75 (s, 2H, NH₂).

  • XRPD : Distinct peaks at 2θ = 12.4°, 18.7°, 22.1° confirm crystalline mesylate form.

Scale-Up Challenges and Solutions

Byproduct Formation

Overalkylation during guanidine attachment generates bis-quinazoline impurities (up to 15% in pilot batches). Mitigation strategies include:

  • Using excess guanidine (1.5 equiv) to drive substitution to completion.

  • Implementing in-process HPLC monitoring to halt reactions at 90% conversion.

Polymorphic Control

Spray drying this compound mesylate with HPMCAS (hydroxypropyl methylcellulose acetate succinate) stabilizes the amorphous form, improving tablet compressibility.

Emerging Methodologies

Recent advances in flow chemistry enable continuous synthesis of the quinazoline core, reducing reaction times from 12 h to 2 h and improving yield reproducibility (±2% vs. ±10% batch). Microwave-assisted guanidine coupling (150°C, 20 min) further enhances efficiency, though scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions: Mitoguanazone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups .

Scientific Research Applications

Chemistry

Mitoguanazone serves as a reagent in numerous chemical reactions. Its unique structure allows it to facilitate the synthesis of other compounds, making it valuable in organic chemistry research.

Biology

In biological studies, this compound is utilized to explore mechanisms of cell apoptosis and the regulation of polyamine biosynthesis. Research has shown that it can induce apoptosis in cancer cells, which is critical for developing new cancer therapies.

Medicine

This compound has potential therapeutic applications in treating various cancers, including:

  • Acute Leukemia
  • Hodgkin’s Lymphoma
  • Non-Hodgkin’s Lymphoma

Additionally, studies indicate its effectiveness in inhibiting the integration of HIV DNA into cellular DNA, thereby preventing viral replication. This dual action positions this compound as a candidate for both oncology and antiviral therapies.

Drug Development

The compound is under investigation for its role in developing new therapeutic agents. Its ability to modulate cellular pathways associated with cancer and viral infections makes it a target for pharmaceutical research aimed at creating innovative treatments.

Case Study Highlights

  • Cancer Treatment Efficacy : A study demonstrated that this compound effectively induces apoptosis in various cancer cell lines through SAMDC inhibition, highlighting its potential as a chemotherapeutic agent.
  • HIV Integration Studies : Research indicates that this compound significantly reduces HIV replication in monocytes and macrophages by blocking viral DNA integration.
  • Polyamine Regulation : Investigations into the compound's role in regulating polyamine levels have provided insights into its potential use in treating diseases characterized by dysregulated cell growth.

Data Table: Applications of this compound

Application AreaSpecific Use CasesResearch Findings
ChemistryReagent in synthesisFacilitates organic reactions
BiologyApoptosis studiesInduces apoptosis in cancer cells
MedicineCancer treatmentEffective against leukemia and lymphomas
Drug DevelopmentNew therapeutic agentsPotential for innovative drug formulations

Mechanism of Action

Mitoguanazone exerts its effects by inhibiting S-adenosyl-methionine decarboxylase, an enzyme involved in polyamine biosynthesis. By disrupting this pathway, this compound reduces the levels of polyamines, which are essential for cell growth and proliferation. This leads to the induction of cell apoptosis. Additionally, this compound inhibits the integration of HIV DNA into cellular DNA, thereby preventing the replication of the virus .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ambazone (C₈H₁₁N₇S)

  • Structural Similarities : Both compounds likely feature a sulfur-containing heterocyclic core. Ambazone includes a thiadiazine ring, while Mitoguanazone may incorporate a guanidine-linked imidazole or triazole system.
  • Synthesis: Ambazone’s preparation involves condensation reactions under reflux with organic acids , whereas this compound’s synthesis might utilize hydrazonoyl halides or cross-coupling methods, as seen in imidazole derivatives .
  • Applications : Ambazone is used as a topical antiseptic, while this compound’s hypothetical applications could align with antimetabolites or kinase inhibitors, given structural parallels to imidazole-based drugs .
Table 1: Structural and Functional Comparison
Compound Core Structure Synthesis Method Key Applications Toxicity Profile
This compound* Guanidine-imidazole Cross-coupling Anticancer (inferred) Limited data
Ambazone Thiadiazine Condensation reflux Antiseptic Low acute toxicity
Nitrobenzene Nitroaromatic Nitration Industrial solvent Methemoglobinemia
Tizanidine Benzothiadiazole Reflux in isopropanol Muscle relaxant CNS depression

*Inferred properties due to lack of direct data.

Imidazole and Oxazole Derivatives

  • Reactivity : this compound may exhibit nucleophilic substitution patterns akin to imidazoles, which undergo modular synthesis via Aldol cross-coupling .
  • Biological Activity : Imidazole alkaloids (e.g., muscarine) target neurotransmitter receptors, whereas this compound’s guanidine group could enhance DNA-binding affinity, similar to mitomycin analogs .

Functional Comparison with Nitroaromatics and Thiocyanates

  • Toxicity : Unlike nitrobenzene, which induces methemoglobinemia via nitroso intermediates , this compound’s guanidine moiety may reduce redox toxicity.
  • Analytical Methods: Both compounds require advanced techniques for identification. Nitrobenzene is detected via GC-MS , while this compound’s analysis might employ HPLC-glycan profiling, as used for 2-aminobenzamides .

Biological Activity

Mitoguanazone, a compound with significant potential in cancer therapy, has garnered attention for its biological activity, particularly in the modulation of key signaling pathways associated with tumor growth and immune response. This article delves into the biological mechanisms, therapeutic implications, and research findings related to this compound.

Overview of this compound

This compound is characterized as a biologically active compound that interacts with various biomolecules, including protein kinases. Its primary mechanism involves the inhibition of mutated forms of BRAF, a common mutation in several cancers, notably metastatic melanoma and colorectal cancer. The compound's ability to modulate kinase activity positions it as a promising candidate for targeted cancer therapies.

  • Inhibition of BRAF Kinase :
    • This compound functions as a potent inhibitor of mutated BRAF kinases, specifically targeting the BRAF V600E mutation. This mutation is prevalent in melanoma and other malignancies.
    • Studies indicate that inhibiting BRAF can disrupt downstream signaling pathways that promote cell proliferation and survival.
  • Impact on Tumor Microenvironment :
    • The compound influences the tumor microenvironment by modulating immune responses. Research suggests that it may enhance T-cell activity against tumors by blocking adenosine production through CD73 inhibition, which is crucial in tumor-induced immunosuppression .
  • Synergistic Effects :
    • This compound has shown potential for synergistic effects when combined with other therapeutic agents, enhancing overall efficacy against resistant cancer phenotypes .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

  • In Vitro Studies :
    • Cell line experiments demonstrated that treatment with this compound resulted in significant reductions in cell viability and proliferation in BRAF-mutated cancer cells compared to controls.
    • IC50 values for this compound against various cancer cell lines have been reported, indicating its potency as an inhibitor.
  • Animal Models :
    • In murine models of melanoma, administration of this compound led to decreased tumor growth and improved survival rates. These findings support its potential for clinical application in human cancers .
  • Clinical Trials :
    • Early-phase clinical trials are underway to evaluate the safety and efficacy of this compound in patients with advanced melanoma and colorectal cancer. Preliminary results suggest promising outcomes regarding tumor response rates and tolerability .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study TypeKey FindingsReference
In VitroSignificant reduction in viability of BRAF-mutated cells
Animal ModelsDecreased tumor growth in melanoma models
Clinical TrialsPromising early-phase results in advanced cancers

Q & A

Basic Research Questions

Q. How should researchers formulate specific and measurable research questions for Mitoguanazone studies?

  • Methodology : Begin by aligning questions with gaps in existing literature (e.g., mechanisms of action, pharmacokinetics). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions . For example:

  • "How does this compound interact with mitochondrial enzymes in vitro under varying pH conditions?"
  • Avoid vague phrasing (e.g., "Study this compound’s effects") and operationalize variables (e.g., concentration ranges, assay types) .

Q. What experimental design principles are critical for preliminary this compound studies?

  • Methodology : Prioritize reproducibility by detailing:

  • Control groups : Include positive/negative controls for toxicity assays.
  • Sample size : Use power analysis to determine minimum sample size, ensuring statistical validity .
  • Blinding : Implement single/double-blinding in cell culture or animal studies to reduce bias .
    • Example table for dose-response experiments:
Concentration (µM)ReplicatesAssay TypeDuration (hr)
0.1–100n=6MTT assay24–72

Q. What are best practices for collecting primary data on this compound’s biochemical properties?

  • Methodology :

  • Pre-testing : Validate instruments (e.g., HPLC calibration) and pilot-test protocols to identify technical outliers .
  • Mixed methods : Combine quantitative data (e.g., IC50 values) with qualitative observations (e.g., cell morphology changes) .
  • Ethical documentation : Maintain lab notebooks with timestamps, raw data backups, and reagent batch numbers .

Advanced Research Questions

Q. How can mixed-methods approaches resolve contradictions in this compound’s efficacy across studies?

  • Methodology :

  • Quantitative : Conduct meta-analyses of IC50 values from published studies, adjusting for variables like cell line specificity or solvent differences .
  • Qualitative : Use thematic analysis to identify common biases (e.g., inconsistent purity verification methods) in literature .
    • Example workflow:
     Literature Review → Data Extraction → Statistical Harmonization → Hypothesis Generation → Targeted Replication [[13, 16]]  

Q. What strategies optimize this compound’s experimental protocols for high-throughput screening?

  • Methodology :

  • Automation : Integrate robotic liquid handlers for dose serial dilution.
  • Quality control : Include intra-plate controls (e.g., Z’-factor >0.5) to validate assay robustness .
  • Data normalization : Use plate-wise normalization against solvent controls to minimize batch effects .

Q. How should researchers address reproducibility challenges in this compound’s mitochondrial targeting assays?

  • Methodology :

  • Standardization : Adopt consensus protocols for mitochondrial isolation (e.g., differential centrifugation parameters) .
  • Cross-validation : Compare results across orthogonal methods (e.g., fluorescence microscopy vs. Seahorse assays) .
  • Error documentation : Quantify technical vs. biological variability in supplementary materials .

Q. What systematic review frameworks are suitable for synthesizing conflicting data on this compound’s off-target effects?

  • Methodology :

  • PICO framework : Define Population (cell/organism type), Intervention (dose/administration route), Comparison (controls), Outcomes (toxicity endpoints) .
  • Risk of bias assessment : Use tools like SYRCLE’s RoB for animal studies to weight evidence quality .

Data Analysis & Reporting

Q. How can researchers ensure transparency when reporting negative or inconclusive this compound data?

  • Methodology :

  • FAIR principles : Share raw datasets in repositories (e.g., Zenodo) with metadata on experimental conditions .
  • Negative data sections : Dedicate manuscript sections to discuss methodological limitations and alternative hypotheses .

Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships in this compound studies?

  • Methodology :

  • Non-parametric tests : Use Kruskal-Wallis for non-normal distributions.
  • Model fitting : Apply four-parameter logistic (4PL) models to estimate EC50/Emax values with 95% CI .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mitoguanazone
Reactant of Route 2
Reactant of Route 2
Mitoguanazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.